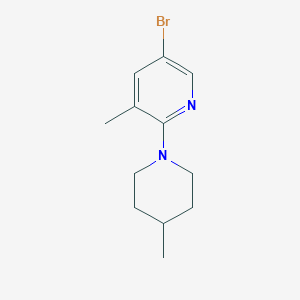

5-Bromo-3-methyl-2-(4-methylpiperidin-1-yl)pyridine

Vue d'ensemble

Description

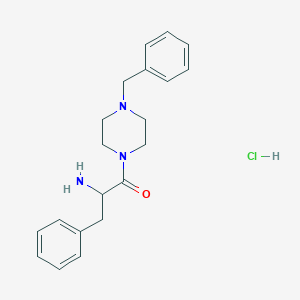

“5-Bromo-3-methyl-2-(4-methylpiperidin-1-yl)pyridine” is a chemical compound with the molecular formula C12H17BrN2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N .

Synthesis Analysis

The synthesis of pyridine derivatives has been widely studied. For instance, the bromination of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) has been reported, which could potentially be adapted for the synthesis of "5-Bromo-3-methyl-2-(4-methylpiperidin-1-yl)pyridine" . Another study reported the catalytic protodeboronation of alkyl boronic esters, which could also be relevant .Chemical Reactions Analysis

The bromination of pyridine derivatives is a key reaction in the synthesis of many compounds . The reaction mechanism of the bromination of MPE was found to be a typical reaction initiated by free radicals .Applications De Recherche Scientifique

Antimicrobial Applications

5-Bromo-3-methyl-2-(4-methylpiperidin-1-yl)pyridine: derivatives have shown promise in antimicrobial studies. Researchers have been exploring these compounds for their potential to act as precursors in synthesizing therapeutic agents with antimicrobial properties . The structural motif of imidazo[4,5-b]pyridine, which is related to the compound , has been identified as particularly significant in the development of new antimicrobial agents .

Synthesis of Therapeutic Agents

The compound serves as a precursor in the synthesis of various therapeutic agents. The interest in heterocyclic molecules containing an imidazo[4,5-b]pyridine pattern is due to their pharmacological and therapeutic activities . This makes the compound a valuable starting point for the development of new medications.

Cholinergic Drug Synthesis

Compounds similar to 5-Bromo-3-methyl-2-(4-methylpiperidin-1-yl)pyridine are important intermediates in the synthesis of cholinergic drugs. These drugs are used to treat gastrointestinal diseases by mimicking the action of acetylcholine, which is a neurotransmitter involved in promoting the digestive process .

Modulators of mGluR5

The compound’s derivatives are also involved in the synthesis of oxazolidinone derivatives. These derivatives are studied for their potential as modulators of the mGluR5 (metabotropic glutamate receptor 5), which plays a role in various neurological disorders .

Anticorrosion Applications

Research has been conducted to evaluate the anticorrosion properties of derivatives of this compound. By understanding its anticorrosion attributes, the compound can be applied in industrial settings to prevent the degradation of materials .

Antimicrobial Attributes

Further studies have focused on the antimicrobial attributes of the compound’s derivatives. This research aims to explore the potential biomedical applications of these compounds, particularly in the development of new antimicrobial therapies .

Antioxidant Properties

The antioxidant properties of 5-Bromo-3-methyl-2-(4-methylpiperidin-1-yl)pyridine derivatives are also being evaluated. Antioxidants are crucial in protecting cells from oxidative stress, and the compound’s derivatives could lead to new antioxidant therapies .

Biomedical Therapeutics

Lastly, the compound’s potential applications bridge the gap between biomedical therapeutics and industrial applications. By synthesizing and characterizing its derivatives, researchers can explore new avenues in both medical and industrial fields .

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds are often used in suzuki–miyaura coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

The mode of action of 5-Bromo-3-methyl-2-(4-methylpiperidin-1-yl)pyridine involves its interaction with its targets through a series of chemical reactions. In the case of Suzuki–Miyaura coupling, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by 5-Bromo-3-methyl-2-(4-methylpiperidin-1-yl)pyridine are related to the Suzuki–Miyaura coupling reaction. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of these reactions involve the formation of new carbon-carbon bonds, which are crucial for the synthesis of complex organic compounds .

Result of Action

The molecular and cellular effects of the action of 5-Bromo-3-methyl-2-(4-methylpiperidin-1-yl)pyridine are primarily related to the formation of new carbon-carbon bonds. This can lead to the synthesis of complex organic compounds, which can have various applications in fields such as pharmaceuticals and materials science .

Action Environment

The action, efficacy, and stability of 5-Bromo-3-methyl-2-(4-methylpiperidin-1-yl)pyridine can be influenced by various environmental factors. These can include the presence of other reactants, the temperature and pressure of the reaction environment, and the presence of a suitable catalyst .

Propriétés

IUPAC Name |

5-bromo-3-methyl-2-(4-methylpiperidin-1-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrN2/c1-9-3-5-15(6-4-9)12-10(2)7-11(13)8-14-12/h7-9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRQGKDNCPZYXNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=NC=C(C=C2C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

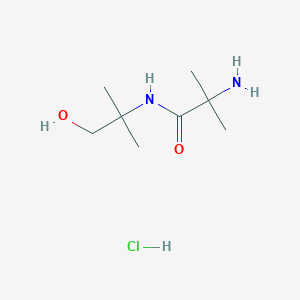

![4-[(2-Bromo-4-chloro-3,5-dimethylphenoxy)methyl]-piperidine hydrochloride](/img/structure/B1525180.png)

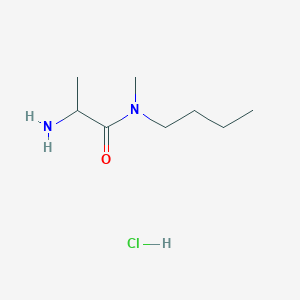

![3-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-piperidine hydrochloride](/img/structure/B1525183.png)

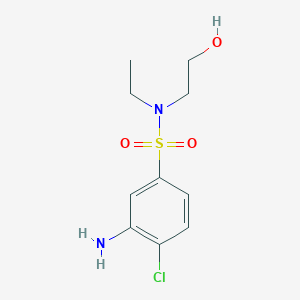

![3-[2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1525190.png)

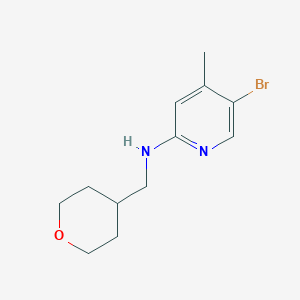

![2-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-phenyl-1-propanone hydrochloride](/img/structure/B1525195.png)

![2-Amino-N-[3-(dimethylamino)propyl]-3-phenylpropanamide dihydrochloride](/img/structure/B1525197.png)